2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-22-17-12-14(2)15(3)13-18(17)23(20,21)19-11-10-16-8-6-5-7-9-16/h5-9,12-13,19H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAOAXLRGQEJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Nitration and Reduction: The starting material, 2-ethoxy-4,5-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with 2-phenylethyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. Preliminary studies suggest that 2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide may exhibit similar activities, making it a candidate for further investigation in antibiotic development.
Anti-inflammatory and Antitumor Activities
Research indicates that sulfonamides can also possess anti-inflammatory and antitumor properties. The specific structural features of this compound may enhance these effects, warranting studies into its mechanisms of action against inflammation and cancer cell proliferation.
Pharmacokinetics and Pharmacodynamics
Interaction studies are crucial for understanding the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body). Research is ongoing to determine the binding affinity of this compound with various biological targets such as enzymes or receptors involved in disease pathways. These insights are essential for guiding its development as a therapeutic agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-Ethoxyphenyl)benzenesulfonamide | Contains an ethoxy group and a benzenesulfonamide backbone | Lacks methyl substitutions |
| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Contains an amino group instead of ethoxy | Different biological activity profile |
| N-(4-Methylphenyl)benzenesulfonamide | Similar sulfonamide structure but with different substituents | Potentially different therapeutic uses |
The uniqueness of this compound lies in its specific combination of substituents, which may contribute to distinct biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
The structural and functional distinctions between 2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide and its analogs are critical for understanding its pharmacological profile. Below is a detailed comparison based on substituent effects, biological activity, and molecular properties.
Structural Analogues and Substituent Effects
- N-(2-Phenylethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6f): This analog replaces the 4,5-dimethyl groups with dibromo substituents. However, this substitution reduces solubility compared to the dimethyl variant in the target compound .
- N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d): The 2-bromoethyl group introduces a reactive halogen, which may increase cytotoxicity but also enhance interactions with nucleophilic residues in enzyme active sites.
- 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide: Replacing the phenylethyl group with a pyridinylmethyl moiety alters the compound’s electronic profile.
Pharmacological Activity
AChE inhibition data highlight key differences:
| Compound Name | Substituents (N-position) | IC50 (μM) vs. AChE | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2-phenylethyl | 52.41 ± 0.27 | Not reported |
| 6k (Reference analog) | 2-Chlorobenzyl | 52.41 ± 0.27 | Not reported |
| Eserine (Reference standard) | - | 0.04 ± 0.001 | 275.35 |
| 6f | 4,5-dibromo, 2-phenylethyl | Not reported | Not reported |
Key Findings :
- The target compound and 6k share identical IC50 values (52.41 µM), suggesting that the 2-phenylethyl and 2-chlorobenzyl groups confer similar AChE binding efficacy despite differing electronic properties .
- Both compounds are significantly less potent than eserine (IC50 0.04 µM), a classic AChE inhibitor, indicating room for structural optimization .
Biological Activity
2-Ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique chemical structure that includes an ethoxy group, two methyl groups, and a phenylethyl substituent attached to a benzenesulfonamide backbone. Its molecular formula is with a molecular weight of approximately 341.44 g/mol.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction of a suitable amine with benzenesulfonyl chloride. A common method includes reacting an equimolar mixture of 2-phenylethylamine and benzenesulfonyl chloride in an aqueous medium, maintaining a pH around 9.0 using a base. This reaction proceeds with stirring for several hours until completion, followed by acidification to precipitate the product.
Synthesis Method Summary
| Step | Description |
|---|---|
| 1 | Combine 2-phenylethylamine and benzenesulfonyl chloride. |
| 2 | Maintain pH at ~9.0 using a base. |
| 3 | Stir for several hours until reaction completion. |
| 4 | Acidify the mixture to precipitate the product. |
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity, although specific data on its efficacy against various pathogens is still limited.
Anti-inflammatory and Antitumor Activities
Research indicates that sulfonamides can also possess anti-inflammatory and antitumor activities. The unique structural features of this compound may enhance its potential as a therapeutic agent in these areas. Further studies are required to elucidate its mechanisms of action and effectiveness compared to other sulfonamides.
Enzyme Inhibition Studies
A study focusing on related sulfonamide derivatives revealed their inhibitory potential against butyryl cholinesterase (BChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Among various derivatives tested, some exhibited significant inhibition with IC50 values indicating their potency as BChE inhibitors . While specific data on this compound's inhibition of BChE is not available, it may share similar properties due to structural similarities.
Case Studies and Comparative Analysis
In comparative studies involving related compounds, such as N-(2-aminoethyl)benzenesulfonamide, significant effects on perfusion pressure and coronary resistance were observed in isolated rat heart models. These findings suggest that sulfonamides can influence cardiovascular parameters through interactions with calcium channels or other biomolecules .
Comparative Activity Table
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. Theoretical models such as SwissADME provide insights into these parameters and help predict the compound's behavior in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for 2-ethoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of the benzene ring followed by nucleophilic substitution. Key steps include:
- Sulfonamide bond formation : Reacting 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis .
- Temperature control : Maintaining 0–5°C during sulfonation to avoid side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and sulfonamide linkage. For example, the ethyl group’s triplet signal (~δ 1.2 ppm) and aromatic protons (δ 6.8–7.4 ppm) are key .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~403.15 for C₁₉H₂₅NO₃S) .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be systematically addressed?
- Methodological Answer :
- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM carbonic anhydrase) and buffer conditions (pH 7.4) across studies to minimize variability .
- Dose-response analysis : Test a wide concentration range (1 nM–100 µM) to identify threshold effects. Conflicting results may arise from narrow dose ranges .
- Molecular docking : Compare binding poses in protein crystal structures (e.g., PDB ID: 3KSZ) to assess steric clashes or electronic mismatches caused by substituents .
Q. What strategies improve the pharmacokinetic profile of this sulfonamide derivative for in vivo studies?
- Methodological Answer :
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the phenylethyl moiety to enhance water solubility. LogP reductions from ~3.5 to ~2.5 can improve bioavailability .
- Metabolic stability assays : Incubate with liver microsomes (human or rodent) to identify metabolic hotspots. For example, ethoxy group oxidation may require blocking with fluorine substituents .
Q. How do electronic effects of substituents modulate enzyme inhibition efficacy?
- Methodological Answer :
- Hammett analysis : Correlate substituent σ values with IC₅₀ data. Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance sulfonamide’s hydrogen-bonding capacity to enzymes like carbonic anhydrase .
- DFT calculations : Compute electrostatic potential maps to identify regions of high electron density, guiding rational substitution at the 4- or 5-positions .
Data-Driven Analysis
Q. How can researchers resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Parameter screening : Systematically vary reaction time (2–24 hrs), solvent (DMF vs. THF), and catalyst (e.g., pyridine vs. triethylamine) to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted sulfonyl chloride) that may reduce yield. Adjust stoichiometry (1.2:1 amine:sulfonyl chloride ratio) to drive completion .
Tables for Key Comparisons
| Synthetic Condition | Reported Yield Range | Key Evidence |
|---|---|---|
| Dichloromethane, 0°C, 12 hrs | 65–75% | |
| DMF, RT, 6 hrs | 50–60% |
| Biological Target | IC₅₀ (µM) | Structural Influence |
|---|---|---|
| Carbonic Anhydrase IX | 0.12 ± 0.03 | Electron-withdrawing 4-substituent |
| Cyclooxygenase-2 (COX-2) | >10 | Bulky 2-phenylethyl group steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
